

K02288: A Comparative Guide to its Cross- Reactivity with Other Kinase Families

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Compound of Interest		
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitor **K02288**'s performance against other kinases, supported by experimental data. **K02288** is a potent and selective inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, playing a critical role in regulating cell differentiation, proliferation, and apoptosis.

Executive Summary

K02288 is a highly potent inhibitor of the type I BMP receptors, primarily targeting ALK1, ALK2, and ALK6 with IC50 values in the low nanomolar range.[1][2][3] While exhibiting a high degree of selectivity, kinome-wide screening reveals some cross-reactivity with a limited number of other kinases at higher concentrations. This guide details the selectivity profile of **K02288**, presenting quantitative data on its inhibitory activity against its primary targets and various off-target kinases. Experimental methodologies for key assays are provided to enable reproducibility and further investigation.

Data Presentation

Table 1: Inhibitory Activity of K02288 against Primary and Other TGF-β Superfamily Receptors



Kinase	IC50 (nM)
ALK1 (ACVRL1)	1.8[1][2][3]
ALK2 (ACVR1)	1.1[1][2][3]
ALK6 (BMPR1B)	6.4[1][2][3]
ALK3 (BMPR1A)	34.4[2][4]
ALK4 (ACVR1B)	302[2][4]
ALK5 (TGFBR1)	321[2][4][5]
ActRIIA	220[2][4]

Table 2: Off-Target Kinase Inhibition Profile of K02288

A kinome-wide selectivity screening of **K02288** was performed against a panel of 200 human kinases at concentrations of 0.1 μ M and 1 μ M. The following table summarizes the kinases that showed significant inhibition.

Kinase Family	Kinase	% Inhibition at 0.1 μΜ	% Inhibition at 1 μM
Tyrosine Kinase	ABL	>50%	>50%
Tyrosine Kinase	ARG (ABL2)	>50%	>50%
Other	6 additional kinases	<50%	>50%

Data sourced from a kinome-wide selectivity screen.[5]

Experimental ProtocolsIn Vitro Kinase Inhibition Assay

The inhibitory activity of **K02288** against ALK1, ALK2, ALK3, ALK4, ALK5, and ALK6 was determined using an in vitro kinase assay.[5]

Kinases: Recombinant human kinases (2.5 nM) were used.



- Substrate: Dephosphorylated casein (0.5 mg/mL) served as the substrate.
- ATP: The final ATP concentration was 6 μM, with the inclusion of 0.05 μCi/μL [y-32P]ATP.
- Reaction Buffer: Kinase buffer (Cell Signaling) containing 10 mM MnCl2 and 0.2% BSA.
- Inhibitor: K02288 was added at varying concentrations.
- Incubation: Reactions were carried out at room temperature for 45 minutes in 96-well plates.
- Detection: The incorporation of [y-32P] was measured to determine kinase activity.
- Data Analysis: IC50 values were calculated from triplicate measurements.

Cellular Assay for BMP Signaling Inhibition

The effect of K02288 on BMP-induced signaling was assessed in C2C12 cells.[5]

- Cell Line: C2C12 myoblast cells.
- Stimulation: Cells were stimulated with BMP4.
- Inhibitor Treatment: Cells were pre-treated with K02288 at various concentrations.
- Endpoint: Phosphorylation of Smad1/5/8 was measured by Western blot.
- Data Analysis: The dose-dependent inhibition of Smad1/5/8 phosphorylation was used to determine the apparent IC50 in a cellular context, which was found to be approximately 100 nM.[2][4][5]

BRE-Luciferase Reporter Assay

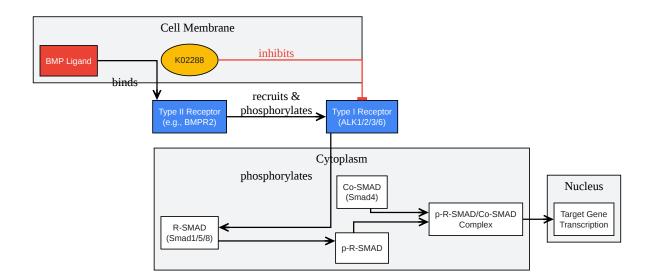
A BMP response element (BRE)-luciferase reporter assay in C2C12 cells was also used to confirm the inhibitory effect of **K02288** on the BMP signaling pathway.[5]

- Cell Line: C2C12 cells transfected with a BRE-luciferase reporter construct.
- Stimulation: Cells were stimulated with BMP4.



- Inhibitor Treatment: Cells were treated with **K02288** at the indicated concentrations prior to BMP4 stimulation.
- Detection: Luciferase activity was measured, and the ratio of Firefly to Renilla luciferase was calculated.
- Data Analysis: The dose-dependent inhibition of the BMP4 response was determined from three independent experiments.[5]

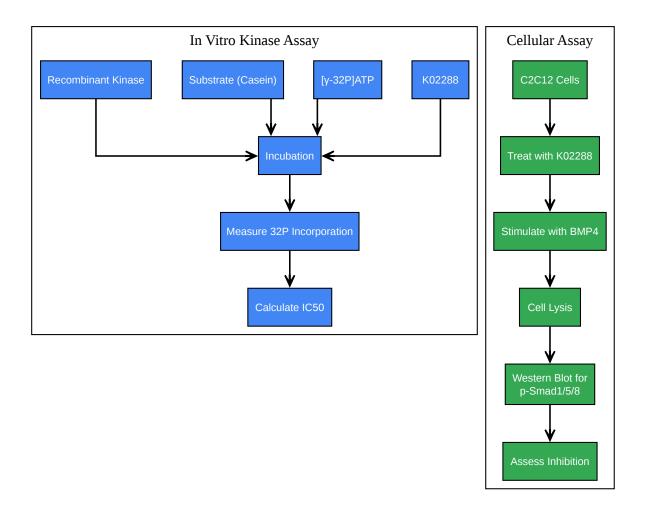
Mandatory Visualization



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Caption: BMP signaling pathway and the inhibitory action of K02288.





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Caption: Workflow for in vitro and cellular kinase inhibition assays.

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